molecular formula C17H16N6O2 B2619573 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide CAS No. 2034275-23-3

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide

Cat. No.: B2619573
CAS No.: 2034275-23-3
M. Wt: 336.355
InChI Key: PCYFAOZBMUUDDB-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of nitrogen-containing heterocycles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide typically involves multiple steps:

  • Formation of the Triazolopyrazine Ring: : This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and ethoxy-substituted pyrazine compounds. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF).

  • Attachment of the Indole Moiety: : The indole ring is introduced through a nucleophilic substitution reaction. This step may involve the use of indole-5-carboxylic acid or its derivatives, which react with the triazolopyrazine intermediate in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Final Coupling and Purification: : The final product is obtained by coupling the intermediate with an appropriate amine or amide. Purification is typically achieved through recrystallization or chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reduction reactions can target the triazolopyrazine ring or the carboxamide group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group. Reagents like sodium azide (NaN₃) or thiols can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaN₃ in DMF or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the triazolopyrazine ring or carboxamide group.

    Substitution: Substituted derivatives at the ethoxy group.

Scientific Research Applications

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as an antimicrobial agent, particularly against resistant bacterial strains . Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Biological Studies: : The compound is used in studies related to cell signaling and apoptosis. Its ability to modulate specific pathways makes it valuable in cancer research.

  • Chemical Biology: : It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

  • Industrial Applications: : The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules, which can be used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide is unique due to its combination of the triazolopyrazine ring and the indole moiety, which confer distinct chemical reactivity and biological activity. This combination allows it to interact with a broader range of biological targets compared to similar compounds.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-2-25-17-15-22-21-14(23(15)8-7-19-17)10-20-16(24)12-3-4-13-11(9-12)5-6-18-13/h3-9,18H,2,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYFAOZBMUUDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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